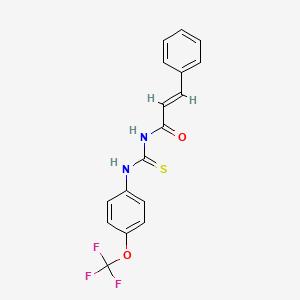

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide

Descripción general

Descripción

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a phenyl group, a thioxo group, and a trifluoromethoxy-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 3-phenylprop-2-enoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine. This reaction forms the intermediate 3-phenyl-N-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide.

Thioxo Group Introduction: The intermediate is then treated with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Aplicaciones Científicas De Investigación

The compound 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its applications across multiple domains, including medicinal chemistry, material science, and agricultural chemistry, supported by relevant data tables and case studies.

Molecular Formula

- Molecular Formula : C17H16F3N2OS

- Molecular Weight : 358.38 g/mol

Structural Features

The compound features a phenyl group, a thioxo moiety, and a trifluoromethoxy-substituted phenyl group. These functional groups contribute to its biological activity and potential applications.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

- Case Study : Research indicates that derivatives of similar structures have shown efficacy as modulators of estrogen-related receptors, which are pivotal in breast cancer treatment. For instance, compounds with thiazole or thiadiazole rings have demonstrated selective cytotoxicity against cancer cell lines .

- Mechanism : The thioxo group may enhance the compound's ability to interact with specific biological targets involved in cancer progression.

Anticonvulsant Properties

- Related Compounds : Similar cinnamamide derivatives have been evaluated for their anticonvulsant properties in animal models. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide exhibited significant activity against seizure models .

- Potential : The structural similarities suggest that this compound could also possess anticonvulsant activity, warranting further investigation.

Agricultural Chemistry

Research into the compound's herbicidal properties is ongoing.

Herbicide Development

- Application : Compounds with similar trifluoromethoxy groups have been explored for their herbicidal activities. The trifluoromethoxy moiety is known to enhance the stability and efficacy of herbicides .

- Study Findings : Preliminary studies show that modifications to the phenyl ring can significantly affect herbicidal activity, suggesting that this compound could be a candidate for further development as a novel herbicide.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science.

Polymer Chemistry

- Research Insight : Compounds featuring thioxo and trifluoromethoxy groups have been incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Potential Applications : These polymers could be used in coatings or materials requiring high durability under extreme conditions.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Activity Type | ED50 (mg/kg) |

|---|---|---|---|

| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Structure | Anticonvulsant | 13.21 (i.p.) |

| Thiazole derivative | Structure | Anticancer | Varies by cell line |

| Trifluoromethoxy herbicide | Structure | Herbicide | Varies by target weed |

Table 2: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Thioxo Group | Enhances biological activity |

| Trifluoromethoxy Group | Increases stability and efficacy |

| Phenyl Substituent | Modulates interaction with targets |

Mecanismo De Acción

The mechanism of action of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, the thioxo group can interact with thiol-containing enzymes, leading to enzyme inhibition. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-N-(thioxo((4-methoxyphenyl)amino)methyl)prop-2-enamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

3-Phenyl-N-(thioxo((4-chlorophenyl)amino)methyl)prop-2-enamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

Actividad Biológica

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications, including anti-cancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is . Its structure includes a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of compounds.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, antimicrobial properties, and potential as a modulator of estrogen-related receptors.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, with some showing higher efficacy than established drugs like Tamoxifen . The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Reference Drug (Tamoxifen) | 10 | MCF-7 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Related thioamide derivatives have been reported to possess discrete antimicrobial effects against various pathogens. This suggests that the thioxo group may play a crucial role in enhancing the antimicrobial properties of the compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may interact with cellular membranes or specific receptors, influencing signal transduction pathways involved in cell proliferation and apoptosis.

Case Studies

A study involving structurally similar compounds indicated that modifications to the phenyl ring and the introduction of sulfur-containing moieties could significantly enhance biological activity. These findings support further exploration of this compound for therapeutic applications.

Example Case Study

In a recent investigation, a series of thioamide derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. Results showed that certain modifications led to increased potency against MCF-7 cells while maintaining low toxicity towards normal cells. This highlights the potential for developing selective anticancer agents based on the thioamide scaffold .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)24-14-9-7-13(8-10-14)21-16(25)22-15(23)11-6-12-4-2-1-3-5-12/h1-11H,(H2,21,22,23,25)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDPMIFACCMKQT-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.